molecular formula C11H22ClNO4 B12418602 Isobutyryl L-Carnitine-d6 (chloride)

Isobutyryl L-Carnitine-d6 (chloride)

Cat. No.: B12418602
M. Wt: 273.78 g/mol
InChI Key: FWUACOYFRJEMMP-TXHXQZCNSA-N
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Description

Isobutyryl L-Carnitine-d6 (chloride) is a labeled acylcarnitine compound, primarily used in scientific research. It is a derivative of L-carnitine, which plays a crucial role in the metabolism of fatty acids. The compound is often utilized in studies related to metabolic disorders, myopathies, and neuronal degeneration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isobutyryl L-Carnitine-d6 (chloride) involves the incorporation of deuterium atoms into the L-carnitine structure. This labeling is achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of Isobutyryl L-Carnitine-d6 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production is carried out under stringent quality control measures to ensure consistency and reliability .

Chemical Reactions Analysis

Types of Reactions

Isobutyryl L-Carnitine-d6 (chloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Isobutyryl L-Carnitine-d6 (chloride) has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound for tracing metabolic pathways and studying reaction mechanisms.

    Biology: Employed in studies of fatty acid metabolism and mitochondrial function.

    Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders, myopathies, and neuronal degeneration.

    Industry: Utilized in the development of diagnostic assays and analytical standards

Mechanism of Action

The mechanism of action of Isobutyryl L-Carnitine-d6 (chloride) involves its role in the transport of fatty acids into the mitochondria for β-oxidation. The compound facilitates the transfer of acyl groups from coenzyme A to L-carnitine, enabling the transport of fatty acids across the mitochondrial membrane. This process is crucial for energy production in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isobutyryl L-Carnitine-d6 (chloride) is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and tracing experiments. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis using mass spectrometry .

Properties

Molecular Formula

C11H22ClNO4

Molecular Weight

273.78 g/mol

IUPAC Name

[3-carboxy-2-[3,3,3-trideuterio-2-(trideuteriomethyl)propanoyl]oxypropyl]-trimethylazanium;chloride

InChI

InChI=1S/C11H21NO4.ClH/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5;/h8-9H,6-7H2,1-5H3;1H/i1D3,2D3;

InChI Key

FWUACOYFRJEMMP-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)OC(CC(=O)O)C[N+](C)(C)C)C([2H])([2H])[2H].[Cl-]

Canonical SMILES

CC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

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